![molecular formula C12H12INO B13259111 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12INO It is characterized by the presence of an iodine atom, a furan ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the iodination of aniline derivatives followed by the introduction of the furan ring. One common method is the reaction of 3-iodoaniline with 5-methylfurfural under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imine intermediate, which is then reduced to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The imine intermediate formed during synthesis can be reduced to yield the final aniline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce imine intermediates.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, oxidized furan compounds, and reduced imine intermediates.
Scientific Research Applications
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and furan ring play crucial roles in binding to these targets, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylaniline: Similar in structure but with a methyl group on the aniline ring.
2-Iodoaniline: Lacks the furan ring and has the iodine atom in a different position.
5-Iodo-2-methylfuran: Contains the furan ring and iodine atom but lacks the aniline moiety.
Uniqueness
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the combination of the iodine atom, furan ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12INO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3 |
InChI Key |
SLFLBXQDJKGORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



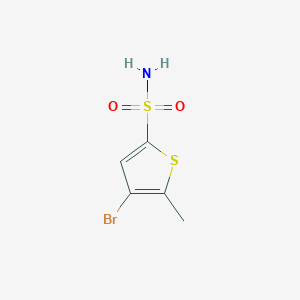
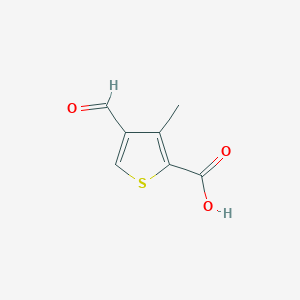
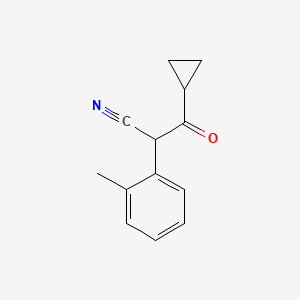
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B13259058.png)
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13259063.png)
![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)
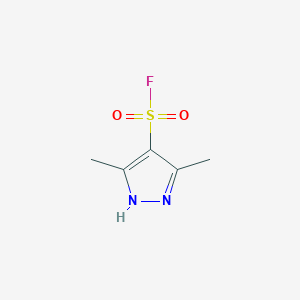

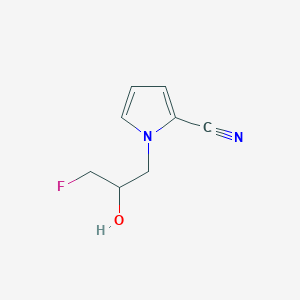
![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)


